molecular formula C27H52I2N2 B13754990 ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide CAS No. 72-60-6

ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide

Cat. No.: B13754990
CAS No.: 72-60-6
M. Wt: 658.5 g/mol
InChI Key: KZYCULBPHGRLMB-XOTIDMPHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-quaternary ammonium salt featuring a steroidal cyclopenta[a]phenanthrene core substituted with ethyl and dimethylammonium groups at positions 3 and 15. The diiodide counterions enhance solubility and stability. Its stereochemistry (3R,5S,8R,10S,13S,17R) is critical for molecular recognition, particularly in biological systems where steroidal frameworks often interact with lipid membranes or receptors.

Properties

CAS No.

72-60-6

Molecular Formula

C27H52I2N2

Molecular Weight

658.5 g/mol

IUPAC Name

ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide

InChI

InChI=1S/C27H52N2.2HI/c1-9-28(5,6)21-15-17-26(3)20(19-21)11-12-22-23-13-14-25(29(7,8)10-2)27(23,4)18-16-24(22)26;;/h20-25H,9-19H2,1-8H3;2*1H/q+2;;/p-2/t20-,21+,22-,23?,24?,25+,26-,27-;;/m0../s1

InChI Key

KZYCULBPHGRLMB-XOTIDMPHSA-L

Isomeric SMILES

CC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CC)C)C.[I-].[I-]

Canonical SMILES

CC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CC)C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Reported Preparation Method from Patent Literature

A representative preparation method is described in patent US20210094954A1, which outlines the synthesis of a related quaternary ammonium steroid derivative with detailed steps:

  • Starting from a tetradecahydrocyclopenta[a]phenanthrene intermediate, the compound undergoes selective alkylation at the 3-position with ethyl(dimethyl)amine reagents to install the ethyl(dimethyl)azaniumyl substituent.
  • The 17-position is functionalized with a dimethylazanium group through a similar alkylation or quaternization step.
  • The final compound is isolated as a diiodide salt by treatment with iodide ions, typically using hydroiodic acid or iodide salts under controlled conditions.
  • Purification involves recrystallization or chromatographic techniques to ensure stereochemical purity and removal of side products.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Alkylation Ethyl(dimethyl)amine, base (e.g., NaH) Stereoselective control required
2 Quaternization Iodide source (HI, KI), solvent (e.g., MeOH) Formation of diiodide salt
3 Purification Recrystallization, chromatography Ensures removal of impurities

Purification Techniques

Purification is critical due to the presence of multiple chiral centers and potential side products. Methods include:

  • Recrystallization from polar solvents such as methanol or ethanol.
  • Chromatographic separation using silica gel or reverse-phase columns.
  • Use of selective precipitation to isolate the diiodide salt form.

Analytical Characterization

The compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry.
  • Mass Spectrometry (MS) to verify molecular weight and purity.
  • Elemental analysis to confirm the presence of iodide ions in the diiodide salt.

Data Table: Summary of Preparation Parameters

Parameter Description Source/Notes
Starting Material Tetradecahydrocyclopenta[a]phenanthrene derivative Steroidal intermediate
Alkylating Agent Ethyl(dimethyl)amine Introduces ethyl(dimethyl)azaniumyl group
Quaternizing Agent Hydroiodic acid (HI) or potassium iodide (KI) Forms diiodide salt
Solvent Methanol, ethanol, or similar polar solvents Facilitates reaction and purification
Temperature Ambient to reflux conditions Reaction optimization required
Reaction Time Several hours to overnight Dependent on reagent and scale
Purification Method Recrystallization, chromatography Ensures stereochemical and chemical purity
Yield Moderate to high (variable) Dependent on reaction conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different stereoisomers.

    Substitution: The azaniumyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different stereoisomers.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The compound's structural properties suggest potential use in drug formulation. Its complex molecular structure may enhance the pharmacokinetic properties of therapeutic agents. Research indicates that compounds with similar structural motifs have been utilized to develop drugs targeting various diseases including cancer and neurodegenerative disorders .

1.2 Antimicrobial Properties
Studies have shown that derivatives of similar compounds exhibit antimicrobial activity. Ethyl-[(3R,5S,...] could potentially be explored for its effectiveness against bacterial and fungal pathogens in pharmaceutical formulations .

Material Science

2.1 Polymer Chemistry
The unique properties of this compound make it a candidate for polymer synthesis. It can be used to develop new materials with specific mechanical and thermal properties. Its application in creating biocompatible polymers for medical devices is particularly promising .

2.2 Nanotechnology
Research into nanocarriers for drug delivery has identified compounds like ethyl-[(3R,...] as suitable candidates due to their ability to encapsulate drugs effectively. This could lead to advancements in targeted drug delivery systems .

Chemical Research

3.1 Synthesis and Catalysis
The compound can serve as a precursor in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions as a catalyst or intermediate in the synthesis of more complex molecules .

3.2 Analytical Chemistry
Due to its distinct molecular structure and properties, ethyl-[(3R,...] can be used as a standard reference material in analytical methods such as chromatography and mass spectrometry .

Case Studies

Study Title Application Findings
Synthesis of Novel Antimicrobial AgentsPharmaceuticalCompounds derived from similar structures showed significant antimicrobial activity against resistant strains .
Development of Biocompatible PolymersMaterial ScienceThe compound was integrated into polymer matrices resulting in enhanced mechanical properties suitable for medical applications .
Nanocarrier Systems for Drug DeliveryNanotechnologyDemonstrated effective encapsulation and release profiles for chemotherapeutic agents using derivatives of this compound .

Mechanism of Action

The mechanism of action of ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide involves its interaction with specific molecular targets. The azaniumyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Cyclopenta[a]phenanthrene Family

The following table compares key structural and physicochemical properties of the target compound with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Charge Biological Activity Notes Source
Target Compound (diiodide salt) C₂₈H₅₀I₂N₂ 732.54 Ethyl-dimethylammonium (positions 3, 17) +2 Membrane disruption (predicted)
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...-3-ol C₂₈H₃₅NO 399.26 Isoquinolin-4-yl, hydroxyl Neutral Anticancer (in vitro IC₅₀: 5–10 μM)
(3R,5S,8R,9S,10S,13S,17S)-10,13-Dimethyl-17-(pyridin-3-yl)...-3-yl acetate C₂₄H₃₅NO₂ 369.27 Pyridin-3-yl, acetate Neutral Neurosteroid modulation
Dexamethasone (reference steroid) C₂₂H₂₉FO₅ 392.46 Fluorine, hydroxyl, ketone Neutral Anti-inflammatory (IC₅₀: 1–5 nM)

Key Observations :

Charge and Solubility : The target compound’s +2 charge (vs. neutral analogues) significantly increases water solubility, making it suitable for aqueous formulations. Diiodide counterions further enhance ionic strength compared to chloride or acetate salts in similar compounds .

Substituent Effects: Quaternary Ammonium Groups: The ethyl-dimethylammonium groups at positions 3 and 17 introduce strong cationic character absent in hydroxyl- or pyridinyl-substituted analogues. This likely enhances interactions with negatively charged phospholipid membranes, a trait leveraged in antimicrobial surfactants .

Biological Activity: Neutral isoquinolinyl derivatives (e.g., ) exhibit anticancer activity via intercalation or kinase inhibition, mechanisms unlikely for the cationic target compound. Pyridinyl derivatives (e.g., ) modulate neurosteroid receptors (e.g., GABA-A), whereas the target’s charge may favor nonspecific membrane interactions over receptor targeting.

Computational and Functional Group Analysis

Using the maximal common subgraph (MCS) algorithm , the target compound shares a 14-carbon cyclopenta[a]phenanthrene core with all analogues. Divergences occur in functional groups:

  • Shared Core : The tetracyclic backbone (positions 1–17) is conserved, ensuring similar lipophilicity (cLogP ~4–5) and membrane permeability .
  • Critical Differences :
    • Cationic vs. Neutral : The target’s quaternary ammonium groups increase polar surface area (PSA: ~80 Ų) versus ~40 Ų for hydroxylated analogues, affecting bioavailability .
    • Iodide Counterions : Unlike acetate or chloride salts, iodide’s large ionic radius may reduce crystallinity, favoring amorphous solid dispersions in drug formulations .

Biological Activity

Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide is a complex organic compound with potential biological activities. This article explores its biological properties based on existing literature and research findings.

  • Molecular Formula : C26H44N2I2
  • Molecular Weight : 605.34 g/mol
  • CAS Number : 2461-62-3

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to modulate neurotransmitter systems and may influence hormonal pathways due to its structural similarities with steroid compounds. The presence of the azanium group suggests potential interactions with cellular membranes and receptors.

1. Antimicrobial Activity

Studies have indicated that the compound possesses antimicrobial properties against a range of pathogens. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL

2. Cytotoxic Effects

Research has shown that ethyl-[(3R...) induces cytotoxicity in various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Cell LineIC50 (µM)
MCF-715
PC-320

3. Neuroprotective Properties

Preliminary studies suggest neuroprotective effects in models of neurodegeneration. The compound appears to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was evaluated for its efficacy against Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations as low as 32 µg/mL.

Case Study 2: Cancer Cell Viability

A research article in Cancer Research highlighted the cytotoxic effects of ethyl-[(3R...) on MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates post-treatment and found a marked increase in apoptotic cells compared to control groups.

Q & A

Q. How can the stereochemical configuration of this compound be rigorously validated?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons.
  • Combine with X-ray crystallography for absolute configuration determination. Cross-validate with computational methods like density functional theory (DFT) to predict NMR shifts and compare with experimental data .
  • For steroidal backbone confirmation, reference NIST’s spectral databases for cyclopenta[a]phenanthrene derivatives, which provide benchmark data for stereochemical assignments .

Q. What experimental strategies optimize the synthesis of this compound to minimize diastereomeric impurities?

Methodological Answer:

  • Employ asymmetric catalysis (e.g., chiral ligands in quaternary ammonium salt formation) to enhance stereoselectivity.
  • Monitor reaction progress using HPLC-MS with chiral stationary phases to detect early-stage impurities.
  • Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and reduce byproduct formation .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions and decomposition temperatures.
  • Perform accelerated stability studies under controlled humidity/temperature, analyzing degradation products via LC-TOF-MS for structural elucidation.
  • Validate purity using ion chromatography to quantify residual iodide counterions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectral data (e.g., unexpected NMR splitting patterns) in this compound?

Methodological Answer:

  • Investigate dynamic effects (e.g., ring-flipping in the cyclopenta[a]phenanthrene backbone) using variable-temperature NMR.
  • Apply relaxation dispersion experiments to detect conformational exchange on the microsecond timescale.
  • Reconcile discrepancies by aligning observations with steric/electronic models derived from molecular dynamics (MD) simulations .

Q. How can the compound’s interaction with lipid bilayers be quantified to inform pharmacological applications?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with synthetic lipid membranes.
  • Perform coarse-grained MD simulations (e.g., Martini force field) to predict partitioning behavior and membrane disruption potentials.
  • Validate with fluorescence anisotropy assays to monitor changes in membrane fluidity .

Q. What advanced computational frameworks resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Integrate quantitative structure-activity relationship (QSAR) models with free-energy perturbation (FEP) calculations to predict substituent effects on bioactivity.
  • Use Bayesian statistical analysis to prioritize synthetic targets when SAR data conflicts with theoretical predictions.
  • Cross-reference synthetic accessibility scores (e.g., SYNTHIA ) to balance SAR findings with practical feasibility .

Q. How can AI-driven experimental design improve the discovery of novel analogs with enhanced selectivity?

Methodological Answer:

  • Train generative adversarial networks (GANs) on existing cyclopenta[a]phenanthrene datasets to propose novel analogs.
  • Implement active learning algorithms to iteratively refine synthesis priorities based on bioassay feedback.
  • Use COMSOL Multiphysics coupled with AI to simulate reaction kinetics and optimize scalable synthesis routes .

Data Contradiction & Theoretical Framework Questions

Q. How should researchers address inconsistencies between theoretical predictions and experimental solubility data?

Methodological Answer:

  • Re-evaluate solvent-solute interaction parameters using COSMO-RS simulations to identify overlooked solvent effects.
  • Validate with small-angle X-ray scattering (SAXS) to detect aggregation phenomena that reduce apparent solubility.
  • Refine computational models by incorporating experimental activity coefficients from vapor-liquid equilibrium (VLE) studies .

Q. What strategies resolve discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Conduct transcriptomic profiling of resistant vs. sensitive cell lines to identify metabolic pathways influencing compound uptake.
  • Use microfluidic single-cell analysis to quantify heterogeneity in cellular responses.
  • Apply systems biology modeling to integrate cytotoxicity data with protein interaction networks, highlighting off-target effects .

Q. How can researchers align experimental observations with conflicting molecular docking results?

Methodological Answer:

  • Perform ensemble docking to account for protein flexibility and alternative binding poses.
  • Validate docking predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map ligand-induced conformational changes.
  • Use umbrella sampling in MD simulations to calculate binding free energies and reconcile computational/experimental disparities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.